Cas no 2097867-94-0 (N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide structure](https://www.kuujia.com/scimg/cas/2097867-94-0x500.png)
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- 2097867-94-0
- N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
- F5857-6717
- AKOS032456301
- N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
-
- Inchi: 1S/C14H18N2O3S/c17-12(15-9-11-5-4-8-20-11)13(18)16-10-14(19)6-2-1-3-7-14/h2,4-6,8,19H,1,3,7,9-10H2,(H,15,17)(H,16,18)
- InChI Key: HVORRAIAMIVQNS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(C(NCC1(C=CCCC1)O)=O)=O
Computed Properties
- Exact Mass: 294.10381361g/mol
- Monoisotopic Mass: 294.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 107Ų
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-6717-75mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-5μmol |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-20mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-3mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-2mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-40mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-100mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-4mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-15mg |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-6717-20μmol |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
2097867-94-0 | 20μmol |
$79.0 | 2023-09-09 |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Introduction to N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide (CAS No. 2097867-94-0)
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2097867-94-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates both cyclohexene and thiophene moieties, which are known for their versatility in medicinal chemistry applications.
The compound's structure is characterized by the presence of an amide linkage, which is a key feature in many bioactive molecules. The amide group not only contributes to the compound's solubility and stability but also serves as a versatile pharmacophore for interactions with biological targets. Specifically, the N'-[(1-hydroxycyclohex-2-en-1-yl)methyl] moiety introduces a hydroxyl-substituted cyclohexene ring, which is known to enhance binding affinity and selectivity in protein-ligand interactions. This feature is particularly relevant in the context of developing targeted therapies that require precise molecular recognition.
Furthermore, the N-[(thiophen-2-yl)methyl] group adds another layer of complexity to the molecule. Thiophenes are heterocyclic compounds that have been widely studied for their pharmacological properties. They are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a thiophene ring into this compound suggests potential therapeutic applications in these areas, making it an attractive scaffold for further medicinal chemistry investigations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. These tools have been instrumental in understanding how N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide interacts with target proteins. For instance, studies have shown that the hydroxyl group of the cyclohexene ring can form hydrogen bonds with specific amino acid residues in protein active sites, while the thiophene moiety can engage in π-stacking interactions. These insights have guided the optimization of the compound's structure to enhance its pharmacological efficacy.
In addition to its structural features, N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has been investigated for its potential role in modulating biological pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary studies have indicated that this compound can inhibit the activity of certain enzymes involved in cell proliferation and survival. These findings are particularly exciting given the growing interest in developing small-molecule inhibitors as therapeutic agents.
The synthesis of this compound presents an intriguing challenge due to its complex structure. However, recent developments in synthetic methodologies have made it possible to access such molecules with greater ease and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the amide linkage and integrate the cyclohexene and thiophene moieties seamlessly. These advances have not only facilitated the preparation of N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide but also provided valuable insights into optimizing synthetic routes for other complex organic molecules.
The pharmacokinetic properties of this compound are also of great interest. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical development. However, further research is needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile. This information is crucial for determining the optimal dosing regimen and predicting potential side effects.
Future directions for research on N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[thiophen-2-yl]methylethanediamide include exploring its mechanism of action in greater detail and conducting preclinical studies to evaluate its safety and efficacy. Additionally, structural modifications may be employed to enhance its pharmacological properties further. The integration of machine learning algorithms into drug discovery pipelines has shown promise in identifying novel analogs with improved characteristics based on existing scaffolds like this one.
The broader implications of this research are significant for the pharmaceutical industry. The development of new chemical entities with unique structures and functionalities is essential for addressing unmet medical needs. Compounds like N'-[(1-hydroxycyclohex--2-en-1-ylyl)methyl]-N-[-]methyl]ethanediamide (CAS No.<>2097867-94.
>0) represent a testament to the ongoing innovation in medicinal chemistry and highlight the importance of interdisciplinary collaboration between chemists, biologists, and computational scientists.
2097867-94-0 (N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide) Related Products
- 1864057-19-1(2-(Cyclopentylmethyl)piperidine hydrochloride)
- 1394031-48-1(3-Methyl-4-(oxetan-3-yloxy)benzoic acid)
- 91442-24-9(2-(2-biphenylyloxy)ethyl Acrylate)
- 1638255-76-1(1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester)
- 1195306-28-5(2-Cyano-4-methylbenzoic acid)
- 2198748-33-1(N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide)
- 1326421-92-4(N-(1-cyanocyclohexyl)-2-({5-[(2-methylpropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide)
- 850228-80-7(1-3-(4-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-ylpyrrolidine)
- 2228984-72-1(2-amino-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylpropan-1-one)
- 1631739-82-6(2-Thiophenemethanol, 5-ethynyl-)



